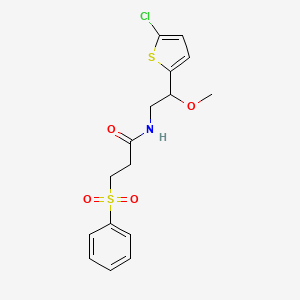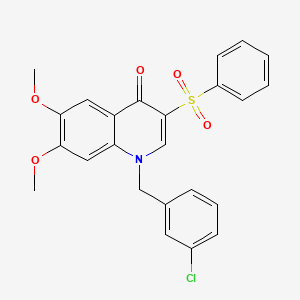
(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or uses .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques used can include melting point determination, solubility testing, polarimetry, and reactivity testing .Wissenschaftliche Forschungsanwendungen
Cellular Energy Metabolism and Cytoprotection
Research by Maiese et al. (2009) on nicotinamide, an amide form of vitamin B3, elucidates its role in cellular energy metabolism impacting normal physiology. Nicotinamide's cytoprotective properties against oxidative stress, modulation of cellular survival and death pathways, and its potential in treating diseases related to immune system dysfunction, diabetes, and aging indicate a broad spectrum of applications for derivatives of nicotinic acid in clinical care (Maiese, Zhao, Hou, & Shang, 2009).
Antimicrobial Activity
Patel and Shaikh (2010) synthesized new 4-thiazolidinones of nicotinic acid demonstrating significant in vitro antimicrobial activity against various bacteria and fungal species. This research suggests that derivatives of nicotinic acid could serve as frameworks for developing new antimicrobial agents, highlighting the potential for "(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate" in this area (Patel & Shaikh, 2010).
Anticancer Agents and Molecular Targets
Cai, Drewe, and Kasibhatla (2006) discuss the use of chemical genetics for discovering apoptosis inducers, including N-phenyl nicotinamides. The identification of small molecules with apoptosis-inducing activities through phenotypic assays and the subsequent discovery of anticancer agents and their molecular targets provide a basis for exploring "this compound" in cancer research (Cai, Drewe, & Kasibhatla, 2006).
Herbicide Development
Yu et al. (2021) explored nicotinic acid derivatives for herbicidal activity, indicating the potential of such compounds in agricultural applications. The study of N-(arylmethoxy)-2-chloronicotinamides and their efficacy against various plant species suggests an avenue for "this compound" in the development of new herbicides (Yu et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-18-10-7-15(8-11-18)19(24)12-9-16-4-1-2-6-20(16)26-21(25)17-5-3-13-23-14-17/h1-14H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOPTZGYYEWIM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2843824.png)

![(2S,3S,4R,5R,6S)-2-[(2R)-4-[(1S,2R,4R,8R,9R,12R,13R,16R,18S)-16-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2843829.png)
![3-(4-fluorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2843832.png)
![2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2843833.png)

![7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2843837.png)
![2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2843839.png)
![2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2843841.png)
![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2843843.png)

![N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2843845.png)
